(1H-Pyrrol-2-yl)methanol

Description

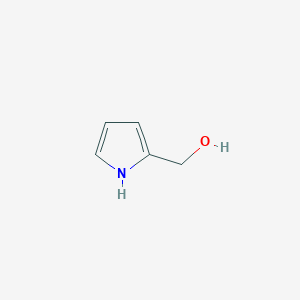

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIJXKQGMTQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrrol-2-yl)methanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its pyrrole core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive hydroxymethyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role in drug development, with a particular focus on its utility as a precursor in the biosynthesis and synthesis of prodigiosin and other pharmacologically relevant compounds. Detailed experimental protocols for its synthesis are provided to facilitate its application in research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₇NO, consists of a pyrrole ring substituted at the 2-position with a hydroxymethyl group.[1] The aromatic and electron-rich nature of the pyrrole ring, combined with the nucleophilic character of the hydroxyl group, dictates its chemical reactivity and utility in synthesis.

Physical and Chemical Properties

Quantitative data for this compound and its N-methylated analog are summarized in Table 1. The N-methyl derivative provides a useful reference for the physical properties of the parent compound.

| Property | This compound | (1-Methyl-1H-pyrrol-2-yl)methanol (for comparison) |

| Molecular Formula | C₅H₇NO | C₆H₉NO |

| Molecular Weight | 97.12 g/mol [1] | 111.14 g/mol [2] |

| CAS Number | 27472-36-2[1] | 52160-51-7[2] |

| Physical State | Solid[3] | Solid |

| Melting Point | Not available | 28 °C[2] |

| Boiling Point | Not available | 219.5 °C at 760 mmHg[2] |

| Density | Not available | 1.03 g/cm³[2] |

| XLogP3 | -0.1[1] | -0.2[2] |

| Hydrogen Bond Donor Count | 2[1] | 1[2] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |

| Rotatable Bond Count | 1[1] | 1[2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

1.2.1. ¹H and ¹³C NMR Spectroscopy

The NMR spectra of pyrrole derivatives are influenced by the electron-donating nature of the nitrogen atom. The chemical shifts for this compound are presented in Tables 2 and 3.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | N-H |

| ~6.7 | m | 1H | H-5 |

| ~6.1 | m | 1H | H-3 |

| ~6.0 | m | 1H | H-4 |

| ~4.5 | s | 2H | -CH₂OH |

| ~3.5 | br s | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~132 | C-2 |

| ~122 | C-5 |

| ~108 | C-3 |

| ~107 | C-4 |

| ~58 | -CH₂OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H and N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~2920 | Medium | Aliphatic C-H stretching |

| ~1550 | Medium | C=C stretching (pyrrole ring) |

| ~1020 | Strong | C-O stretching |

1.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 97 | High | [M]⁺ (Molecular ion) |

| 80 | Moderate | [M - OH]⁺ |

| 79 | High | [M - H₂O]⁺ |

| 68 | Moderate | [M - CHO]⁺ |

Synthesis of this compound

This compound is typically synthesized via a two-step process starting from pyrrole. The first step involves the formylation of pyrrole to yield pyrrole-2-carboxaldehyde, which is subsequently reduced to the desired alcohol.

Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction.[5]

Materials:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

-

Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over 15 minutes.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Replace the ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.

-

Cool the mixture to 25–30 °C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

-

Reflux the reaction mixture for another 15 minutes with vigorous stirring.

-

Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.

-

Extract the aqueous phase three times with a total of about 500 ml of ether.

-

Combine the organic layers and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and distill the remaining liquid under reduced pressure to yield pyrrole-2-carboxaldehyde. The product has a melting point of 44-45 °C.[5]

Experimental Protocol: Reduction of Pyrrole-2-carboxaldehyde to this compound

This procedure utilizes sodium borohydride for the selective reduction of the aldehyde.

Materials:

-

Pyrrole-2-carboxaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Role in Drug Development and Biosynthesis

The pyrrole moiety is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a crucial starting material and intermediate in the synthesis of these valuable compounds.

Precursor to Prodigiosin

Prodigiosin is a tripyrrole red pigment produced by Serratia marcescens and other bacteria, which exhibits a range of biological activities including immunosuppressive and anticancer effects.[6] The biosynthesis of prodigiosin proceeds through a bifurcated pathway where two different pyrrole-containing precursors are synthesized and then condensed.[1] One of these key precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). The biosynthesis of MBC involves intermediates that are structurally related to this compound, highlighting the fundamental importance of this structural motif in the natural product's assembly.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. (1-Methyl-1H-pyrrol-2-yl)methanol|lookchem [lookchem.com]

- 3. (1H-Pyrrol-2-yl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H7NO | CID 11073348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

Technical Guide: Characterization of (1H-Pyrrol-2-yl)methanol (CAS: 27472-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 27472-36-2, is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its pyrrole moiety is a common scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents, particularly in the synthesis of porphyrins for photodynamic therapy (PDT).[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its application in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 27472-36-2 | [2] |

| Molecular Formula | C₅H₇NO | [2][3][4] |

| Molecular Weight | 97.12 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Purity | ≥95% - ≥98% (as reported by suppliers) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [5] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the pyrrole ring. The chemical shifts and coupling patterns would be characteristic of the substituted pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the pyrrole ring and the carbon of the methylene group. The chemical shifts would be influenced by the electron-donating nitrogen atom and the electronegative oxygen atom.[2]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the pyrrole ring.

-

Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations.

-

Characteristic peaks for the C=C and C-N stretching vibrations of the pyrrole ring.

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 97, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or cleavage of the hydroxymethyl group.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of pyrrole-2-carboxaldehyde.

3.1.1. Experimental Workflow: Reduction of Pyrrole-2-Carboxaldehyde

Caption: Workflow for the synthesis of this compound.

3.1.2. Detailed Methodology

-

Reaction Setup: Dissolve pyrrole-2-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Role in Drug Development

Pyrrole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[6][7][8][9] this compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

Precursor in Porphyrin Synthesis for Photodynamic Therapy (PDT)

A key application of this compound is in the synthesis of porphyrins and their derivatives, which are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[1] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues.

The synthesis of porphyrins often involves the condensation of pyrrole derivatives. This compound can be a precursor to porphobilinogen, a fundamental building block in the biosynthesis of heme and other porphyrins.

Heme Biosynthesis Pathway

The relevance of this compound as a precursor for porphyrin synthesis is understood within the context of the heme biosynthesis pathway. This natural pathway involves a series of enzymatic steps to produce heme.

Caption: Simplified Heme Biosynthesis Pathway.[6][7][8][9][10]

This compound can be chemically converted into intermediates like porphobilinogen, which then enter this pathway to form various porphyrin structures suitable for PDT applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 27472-36-2) is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly as a precursor for the synthesis of porphyrin-based photosensitizers for photodynamic therapy. This technical guide has provided a summary of its key characterization data, a detailed experimental protocol for its synthesis, and an overview of its role in drug development. Further research into the biological activities of novel derivatives synthesized from this versatile building block is warranted.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | C5H7NO | CID 11073348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27472-36-2 CAS Manufactory [m.chemicalbook.com]

- 4. (1H-Pyrrol-2-yl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 27472-36-2|this compound|BLD Pharm [bldpharm.com]

- 6. Biosynthesis of heme (flowchart) | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Heme Synthesis [library.med.utah.edu]

- 9. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

Spectroscopic Profile of (1H-Pyrrol-2-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Pyrrol-2-yl)methanol (CAS No: 27472-36-2), a key heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~6.6 - 6.8 | m | - |

| H-3 | ~6.0 - 6.2 | m | - |

| H-4 | ~5.9 - 6.1 | m | - |

| -CH₂- | ~4.3 - 4.5 | s | - |

| -OH | ~4.8 - 5.2 | br s | - |

| N-H | ~10.5 - 11.0 | br s | - |

Note: The predicted ¹H NMR data is based on the analysis of similar 2-substituted pyrrole structures. Actual chemical shifts and coupling constants can vary depending on solvent, concentration, and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Data is estimated from the spectrum available on SpectraBase.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~132 |

| C5 | ~119 |

| C3 | ~106 |

| C4 | ~105 |

| -CH₂- | ~57 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| ~3100 - 3000 | Medium | Aromatic C-H stretching (pyrrole ring) |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~1550 - 1450 | Medium to Strong | C=C stretching (pyrrole ring) |

| ~1250 - 1000 | Strong | C-O stretching (primary alcohol) |

| ~1100 - 1000 | Medium | C-N stretching |

Note: This is a predicted IR spectrum based on characteristic functional group absorption frequencies. The broadness of the O-H and N-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3]

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 97 | High | [M]⁺ (Molecular Ion) |

| 80 | High | [M - OH]⁺ or [M - NH₃]⁺ |

| 79 | High | [M - H₂O]⁺ |

| 68 | Medium | [M - CHO]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is polar) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters might include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters might include a spectral width of 0 to 200 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and apply a baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

FT-IR Spectroscopy Protocol (ATR Method)

1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

2. Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks.

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in the preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the sample through a 0.2 µm syringe filter into a GC vial to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C). Use a splitless or split injection mode depending on the sample concentration.

-

GC Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 50-70 °C) for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.

-

MS Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

MS Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

3. Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation can be compared to library spectra if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

Physical Properties of 2-Hydroxymethylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-hydroxymethylpyrrole. Due to the limited availability of aggregated experimental data for this specific compound in public databases, this guide focuses on providing detailed experimental protocols for the determination of its key physical characteristics. Furthermore, a proposed synthetic pathway is visualized to aid in its preparation and purification.

Predicted Physical Properties

While specific experimental data for 2-hydroxymethylpyrrole is scarce, its physical properties can be predicted based on the known characteristics of the pyrrole ring and the influence of the hydroxymethyl substituent.

Table 1: Predicted and General Physical Properties of 2-Hydroxymethylpyrrole and Related Compounds

| Property | 2-Hydroxymethylpyrrole (Predicted/Inferred) | Pyrrole (for comparison) | 2-Acetylpyrrole (for comparison) | Pyrrole-2-carboxylic acid (for comparison) |

| Molecular Formula | C₅H₇NO | C₄H₅N | C₆H₇NO | C₅H₅NO₂ |

| Molecular Weight | 97.12 g/mol | 67.09 g/mol | 109.13 g/mol | 111.10 g/mol |

| Appearance | Expected to be a solid or high-boiling liquid | Colorless to yellowish liquid | Light beige to yellowish fine crystals[1] | Solid[2] |

| Melting Point | Not readily available. Likely a low-melting solid. | -23 °C | 90 °C[1] | 204-208 °C (decomposes)[3] |

| Boiling Point | Not readily available. Expected to be significantly higher than pyrrole. | 129-131 °C | 220 °C[1] | 340.3±15.0 °C[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in alcohol, ether, and dilute acids; slightly soluble in water.[4] | Soluble in water and ether.[1] | Soluble in methanol.[3] |

| pKa | Not readily available. The N-H proton is expected to have a pKa around 17-18, similar to other pyrroles. | ~17.5 (for the N-H proton) | Not readily available. | 4.45 (at 20 °C)[5] |

Experimental Protocols for Determination of Physical Properties

This section provides detailed methodologies for the experimental determination of the core physical properties of 2-hydroxymethylpyrrole.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: A small amount of dry, crystalline 2-hydroxymethylpyrrole is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) in a Thiele tube. The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

-

Digital Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The heating rate is set to a slow, steady increase (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

-

-

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

-

Procedure (Micro Method):

-

A small amount of liquid 2-hydroxymethylpyrrole (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Solubility Determination

Understanding the solubility profile is crucial for purification, formulation, and biological studies.

-

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, hexane)

-

-

Procedure:

-

A small, measured amount of 2-hydroxymethylpyrrole (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

Solubility can be qualitatively described as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

This procedure is repeated with a range of solvents of varying polarities.

-

pKa Determination

The acid dissociation constant (pKa) provides insight into the acidity or basicity of a compound. For 2-hydroxymethylpyrrole, the pKa of the N-H proton is of primary interest.

-

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Stir plate and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

-

Procedure (Potentiometric Titration):

-

A known concentration of 2-hydroxymethylpyrrole is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if solubility in pure water is limited).

-

The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For pyrroles, which are very weak acids, direct titration in water may not be feasible, and non-aqueous titrations or computational methods may be required.

-

Synthesis and Workflow Visualization

A common and effective method for the synthesis of 2-hydroxymethylpyrrole is the reduction of pyrrole-2-carboxaldehyde. This workflow is depicted below.

Caption: Synthetic workflow for 2-hydroxymethylpyrrole.

This guide serves as a foundational resource for researchers working with 2-hydroxymethylpyrrole. By providing robust experimental protocols and a clear synthetic pathway, it facilitates the accurate characterization and utilization of this compound in drug discovery and development.

References

- 1. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Solubility and Stability of (1H-Pyrrol-2-yl)methanol

This technical guide provides a comprehensive overview of the solubility and stability of (1H-Pyrrol-2-yl)methanol, a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.

Core Properties of this compound

This compound is a pyrrole derivative with a hydroxymethyl group at the 2-position. Its chemical structure and properties make it a versatile intermediate in medicinal chemistry and materials science.

Chemical Structure:

-

Molecular Formula: C₅H₇NO

-

Molecular Weight: 97.12 g/mol

-

CAS Number: 27472-36-2

Solubility Profile

The solubility of this compound has been determined in a range of common solvents. This information is critical for its handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

| Solvent | Solubility |

| Methanol | 30 mg/mL[1] |

| 0.1N Hydrochloric Acid | 18.4 mg/mL[1] |

| Water | 11.2 mg/mL[1] |

| Chloroform | Soluble[2] |

Stability Characteristics and Storage

Recommended Storage Conditions:

To ensure the integrity of this compound, the following storage conditions are recommended based on supplier information:

-

Store tightly sealed at room temperature.[1]

-

For long-term storage, keep in a dark place under an inert atmosphere (nitrogen or argon) in a freezer at -20°C or refrigerated at 2-8°C.[2][3]

Experimental Protocols

This section details the methodologies for determining the solubility and assessing the stability of this compound. These protocols are based on established general procedures for pyrrole derivatives.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a stepwise procedure to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC to correlate concentration with peak area.

-

Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a known volume of the test solvent in a glass vial. b. Tightly cap the vial and agitate it using a vortex mixer for 24-48 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached. c. Centrifuge the suspension at high speed to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with the mobile phase used for HPLC analysis. f. Analyze the diluted sample by HPLC.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted supernatant. Back-calculate to find the solubility in the original solvent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are adapted from general guidelines for alkylated pyrroles.[4]

1. Acid and Base Hydrolysis

-

Procedure: a. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). b. For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH. c. Incubate the mixtures at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). d. At various time points, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with the mobile phase for HPLC analysis. e. Analyze the samples by a validated stability-indicating LC-MS method to identify and quantify any degradants.

2. Oxidative Degradation

-

Procedure: a. Prepare a solution of this compound in a suitable solvent. b. Add an equal volume of 3% hydrogen peroxide (H₂O₂). c. Incubate the mixture at room temperature, protected from light, for a specified period. d. At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis. e. Analyze the samples by LC-MS to assess the extent of degradation.

3. Thermal Degradation

-

Procedure: a. Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). b. Separately, place a solution of the compound in the oven. c. After a specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis. d. Analyze the samples to evaluate thermal lability.

4. Photostability Testing

-

Procedure: a. Prepare a solution of this compound. b. Expose the solution to a light source that meets the requirements of the ICH Q1B guideline (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[5] c. Simultaneously, keep a control sample in the dark under the same temperature conditions. d. After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis. e. Compare the chromatograms to determine the extent of photodegradation.

Signaling Pathway Inhibition by Pyrrole Derivatives

Pyrrole-containing compounds have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[6]

Caption: Inhibition of EGFR/VEGFR signaling by a pyrrole derivative.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for forced degradation studies.

This guide provides foundational knowledge on the solubility and stability of this compound. The experimental protocols outlined herein offer a starting point for in-depth characterization, which is essential for the successful application of this compound in research and development.

References

Potential Biological Activity of (1H-Pyrrol-2-yl)methanol and its Derivatives: A Technical Guide for Researchers

Introduction

While direct and extensive research on the biological activity of the specific compound (1H-Pyrrol-2-yl)methanol is limited in publicly available scientific literature, the pyrrole scaffold it contains is a cornerstone in medicinal chemistry.[1][2][3] The pyrrole ring is a five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic drugs.[2][4] This technical guide provides an in-depth overview of the potential biological activities of compounds structurally related to this compound, focusing on anticancer, antimicrobial, and antioxidant properties demonstrated by various pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Anticancer Activity of Pyrrole Derivatives

Pyrrole derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of anticancer activities.[5][6] These compounds can modulate various biological processes crucial for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[5][6]

Cytotoxicity Data

The cytotoxic potential of various pyrrole derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [5] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [5] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [5] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [5] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [5] |

| EAPC-67 | HCC1806 (Breast) | Not Specified | 0.8 ± 0.07 | [7] |

| EAPC-70 | HCC1806 (Breast) | Not Specified | 0.9 ± 0.1 | [7] |

| EAPC-67 | MDA-MB-231 (Breast) | Not Specified | 1.2 ± 0.1 | [7] |

| EAPC-70 | MDA-MB-231 (Breast) | Not Specified | 1.4 ± 0.2 | [7] |

| EAPC-67 | H1299 (Lung) | Not Specified | 1.5 ± 0.2 | [7] |

| EAPC-70 | H1299 (Lung) | Not Specified | 1.7 ± 0.3 | [7] |

Table 1: Cytotoxicity of selected pyrrole derivatives in human cancer cell lines.

Mechanisms of Anticancer Action

Studies on pyrrole derivatives suggest multiple mechanisms of action, including:

-

Cell Cycle Arrest: Some pyrrole compounds have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[5]

-

Induction of Apoptosis: Pyrrole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, has been shown to induce apoptosis in head and neck squamous cell carcinoma cell lines by decreasing the expression of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1.[8]

-

Tubulin Polymerization Inhibition: Certain pyrrole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[7]

Experimental Protocols for Anticancer Evaluation

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[5][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line

-

Pyrrole derivative stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[5]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

This protocol is for analyzing the effect of pyrrole derivatives on the cell cycle distribution of cancer cells.[5]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Treatment: Seed and treat cells with the pyrrole derivative as described for the cytotoxicity assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend in ice-cold 70% ethanol for fixation.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5]

Antimicrobial Activity of Pyrrole Derivatives

The pyrrole ring is a structural feature of several natural and synthetic compounds with significant antimicrobial properties.[10][11][12][13]

Antimicrobial Screening Data

Various pyrrole derivatives have been screened for their activity against a panel of bacteria and fungi. The zone of inhibition is a common qualitative measure of antimicrobial activity.

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) at 100µg/mL | Reference |

| Compound 4 | Pseudomonas aeruginosa | 20 | [14] |

| Compound 7 | Aspergillus niger | 19 | [14] |

| Compound 3a | Escherichia coli | 18 | [13] |

| Compound 3a | Staphylococcus aureus | 17 | [13] |

| Compound 3e | Candida albicans | 19 | [13] |

Table 2: Antimicrobial activity of selected pyrrole derivatives.

Experimental Protocol for Antimicrobial Screening (Disc Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with a test microorganism.

Materials:

-

Test microorganisms (bacterial and fungal strains)

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper discs

-

Pyrrole derivative solutions of known concentration

-

Standard antibiotic and antifungal discs (positive controls)

-

Solvent control discs (negative control)

-

Incubator

Procedure:

-

Plate Preparation: Prepare agar plates and allow them to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Antioxidant Activity of Pyrrole Derivatives

Certain pyrrole derivatives, particularly those integrated with other heterocyclic systems like benzimidazole, have been investigated for their antioxidant properties.[15]

Experimental Protocol for Antioxidant Activity Evaluation

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

-

Prepare different concentrations of the pyrrole derivative in a suitable solvent (e.g., methanol).

-

Add a solution of DPPH in the same solvent to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

The pyrrole nucleus is a versatile scaffold that is present in a multitude of compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant effects. While specific biological data for this compound is not extensively documented, the wealth of research on its derivatives underscores the potential of this chemical class in drug discovery and development. The experimental protocols and data presented in this guide offer a framework for researchers to evaluate the biological potential of novel pyrrole-containing compounds. Further investigation into the structure-activity relationships of these derivatives will be crucial for the design of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of (1H-Pyrrol-2-yl)methanol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-yl)methanol, a fundamental heterocyclic carbinol, serves as a crucial building block for a vast array of more complex molecules with significant biological and material science applications. Its pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This review provides an in-depth analysis of the synthesis, properties, and applications of this compound and its structurally diverse analogs. We consolidate key synthetic methodologies, present comparative quantitative data in structured tables, and offer detailed experimental protocols for seminal reactions. Furthermore, this guide visualizes critical synthetic pathways and logical relationships using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and application-driven design of these compounds.

Introduction

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] this compound, also known as 2-hydroxymethylpyrrole, represents one of the simplest yet most versatile derivatives.[6] It acts as a key synthetic intermediate, enabling the introduction of the pyrrole moiety and further functionalization at the C2-position.[7] Analogs of this core structure, modified on the pyrrole ring or the carbinol function, have been explored extensively in drug discovery programs to modulate pharmacological activity and optimize physicochemical properties.[3][8] This review aims to provide a comprehensive technical overview of this important class of compounds.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives primarily relies on a few robust chemical strategies. The most common approach is the reduction of the corresponding pyrrole-2-carboxaldehyde. Other methods include functional group transformations and multi-step syntheses for more complex, substituted analogs.

2.1. Reduction of Pyrrole-2-carboxaldehyde

The most direct route to this compound is the reduction of commercially available pyrrole-2-carboxaldehyde.[9] This transformation can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being the most common and scalable method due to its mild conditions and high yields.

Experimental Protocol: Synthesis of this compound via Reduction

-

Materials: Pyrrole-2-carboxaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

-

2.2. Synthesis of Substituted Analogs

The synthesis of analogs often involves multi-step procedures, such as the Paal-Knorr pyrrole synthesis, followed by functional group manipulation.[10][11] This method allows for the construction of highly substituted pyrrole rings. Another key strategy is the [3+2] cycloaddition reaction involving tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes, which provides access to a wide range of substituted pyrroles.[12]

Table 1: Comparison of Synthetic Methods for Pyrrole Derivatives

| Method | Precursors | Key Reagents/Conditions | Typical Yields | Scope & Limitations | Reference(s) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Acid or heat | Good to excellent | Versatile for N-substituted and alkyl-substituted pyrroles. | [10][11] |

| TosMIC Cycloaddition | α,β-Unsaturated compound, TosMIC | Base (e.g., NaH, t-BuOK) | Moderate to good | Excellent for 3,4-substituted pyrroles. Requires electron-withdrawing groups. | [12] |

| Vilsmeier-Haack/Friedel-Crafts | 1-Methylpyrrole | DMF, oxalyl chloride, AlCl₃, aroyl chloride | Moderate | Good for C4-aroyl-C2-carboxaldehyde derivatives. | [11] |

| Reduction of Aldehyde/Ketone | Pyrrole-2-carboxaldehyde or acyl pyrrole | NaBH₄, LiAlH₄ | Excellent | Limited to the availability of the corresponding carbonyl compound. | [9] |

Biological and Pharmacological Applications

The pyrrole scaffold is a key component in a multitude of pharmacologically active compounds.[1][3] Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the pyrrole's ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.

3.1. Anticancer Activity

Many pyrrole-containing compounds have demonstrated potent anticancer properties by targeting various cellular mechanisms, including kinase inhibition and DNA interaction.[2][5] The structural versatility of the pyrrole ring allows for fine-tuning of activity against specific cancer cell lines.

3.2. Anti-inflammatory Activity

Pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[13] The 1,5-diarylpyrrole scaffold, in particular, has a high affinity for the COX-2 active site.[13]

3.3. Antimicrobial and Antiviral Activity

Natural and synthetic pyrroles exhibit broad-spectrum antimicrobial and antifungal activity.[2] They have also been explored as antiviral agents, with some derivatives showing potential to interfere with viral replication.[2][5]

3.4. Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of novel pyrrole derivatives.[13][14] Certain compounds have shown the ability to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in cellular models of Parkinson's disease, often by mitigating oxidative stress.[13][14]

Table 2: Selected Biological Activities of this compound Analogs

| Compound Class | Specific Target/Mechanism | Disease Area | Reported Activity (IC₅₀, etc.) | Reference(s) |

| 1,5-Diaryl Pyrroles | COX-2 Inhibition | Inflammation, Pain | Varies by substitution | [13] |

| Pyrrole-based Kinase Inhibitors | Various Kinases (e.g., Tyrosine Kinases) | Cancer | nM to µM range | [2] |

| Pyrrolnitrin Analogs | Bacterial/Fungal Targets | Infectious Diseases | µg/mL range | [2] |

| Substituted Pyrroles | Antioxidant, Anti-apoptotic pathways | Neurodegenerative Disease | Neuroprotection at 0.1-5 µM | [13][14] |

Visualizing Synthetic and Logical Pathways

To better illustrate the relationships between precursors, intermediates, and final products, as well as their resulting applications, the following diagrams are provided.

References

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H7NO | CID 11073348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1H-PYRROL-2-YL)-METHANOL | 27472-36-2 [chemicalbook.com]

- 8. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1H-PYRROL-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

Reactivity profile of the pyrrole ring in (1H-Pyrrol-2-yl)methanol

An In-Depth Technical Guide to the Reactivity Profile of the Pyrrole Ring in (1H-Pyrrol-2-yl)methanol

Executive Summary

This compound is a bifunctional molecule featuring a highly reactive, electron-rich pyrrole ring and a versatile hydroxymethyl group. This combination of functionalities makes it a valuable building block in the synthesis of more complex heterocyclic systems, including porphyrins, pharmaceuticals, and functional materials. The pyrrole ring is exceptionally susceptible to electrophilic attack, primarily at the C5 position, due to the directing and activating effect of the nitrogen heteroatom. The hydroxymethyl group can undergo a range of transformations, including oxidation, nucleophilic substitution, and acid-catalyzed self-condensation. This guide provides a detailed examination of the reactivity profile of this compound, focusing on the interplay between the pyrrole nucleus and the hydroxymethyl substituent. It includes key reaction pathways, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Reactivity of the Pyrrole Nucleus: Electrophilic Aromatic Substitution

The pyrrole ring is a π-excessive aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms. Electrophilic attack preferentially occurs at the C2 (α) position.[1][2][3] In this compound, the C2 position is already substituted, directing further electrophilic attack to the C5 position, which is electronically and sterically favored. Attack at the C3 or C4 (β) positions is less favorable due to the formation of a less stable cationic intermediate.[1][3]

Due to the high reactivity and propensity for polymerization in the presence of strong acids, electrophilic substitution reactions on pyrroles often require milder conditions than those used for benzene.[4][5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[6][7] For pyrroles, this reaction typically occurs at the α-position.[6] In the case of 2-substituted pyrroles like this compound, formylation is directed to the vacant C5 position. The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[6][8]

Logical Relationship: Vilsmeier-Haack Reaction Pathway

Caption: General workflow for the Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces a dialkylaminomethyl group onto the pyrrole ring.[4][5] The reaction involves condensation of the pyrrole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (like dimethylamine).[4] The electrophile is an Eschenmoser-type salt (iminium ion) formed from the amine and formaldehyde.[5][9] To avoid acid-catalyzed polymerization of the pyrrole, the reaction is often carried out in a weakly acidic medium, such as acetic acid.[4] For this compound, the Mannich base is formed at the C5 position.

Signaling Pathway: Mannich Reaction Mechanism

Caption: Key steps in the Mannich reaction on the this compound ring.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related fused heterocyclic systems.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure.[11] While this compound itself is not a direct substrate, its derivatives can participate in analogous reactions. For example, conversion of the hydroxymethyl group to an aminomethyl group, followed by reaction with an aldehyde, could initiate an intramolecular cyclization onto the C3 position of the pyrrole ring, a variant of the Pictet-Spengler reaction. Highly nucleophilic rings like pyrrole can facilitate these cyclizations under mild conditions.[10]

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a versatile functional handle that can undergo various transformations.

Oxidation

The primary alcohol of this compound can be oxidized to afford either pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid, depending on the oxidant and reaction conditions. Care must be taken as the pyrrole ring itself is sensitive to oxidation.[12] Mild oxidizing agents are preferred.

Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be activated by protonation under acidic conditions or by conversion to a better leaving group (e.g., tosylate, mesylate, or halide). The resulting electrophilic center can be attacked by a wide range of nucleophiles.

A significant reaction in this category is the acid-catalyzed self-condensation. Protonation of the hydroxyl group leads to the formation of a stabilized pyrrolylmethyl carbocation. This cation is a potent electrophile that is readily attacked by the electron-rich C5 position of another molecule of this compound. This process leads to the formation of dipyrromethanes, which are crucial precursors in porphyrin synthesis.[13][14]

Experimental Workflow: Acid-Catalyzed Self-Condensation

Caption: Process flow for the formation of dipyrromethane from this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations of this compound and related 2-substituted pyrroles.

Table 1: Electrophilic Substitution Reactions

| Reaction | Electrophile Source | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Dichloroethane | 0°C to rt | 5-Formyl-1H-pyrrol-2-yl)methanol | ~70-85 | General Procedure[6][7] |

| Mannich | Formaldehyde, Dimethylamine | Acetic Acid | Room Temperature | 5-((Dimethylamino)methyl)-1H-pyrrol-2-yl)methanol | ~60-80 | [4][9] |

| Self-Condensation | (Self) | Pyrrole (solvent) | InCl₃, 70°C | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | 50 | [13] |

Table 2: Reactions of the Hydroxymethyl Group

| Reaction | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Oxidation | MnO₂ | Pentane | Reflux | Pyrrole-2-carboxaldehyde | High | Analogous System[15] |

| Hydrogenation | Hydrogen (H₂) | Isopropyl Alcohol | 110°C, 30 bar, Ni catalyst | This compound (from aldehyde) | 96 | [16] |

| Nucleophilic Substitution | Propargyl Chloride | DMSO | KOH (superbasic media) | 2-(Prop-2-yn-1-yloxymethyl)-1H-pyrrole | Varies | [17] |

Key Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dichloroethane (DCE) to 0°C.

-

Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the stirred POCl₃ solution, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

-

Reaction: Dissolve this compound (1.0 eq) in anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0°C.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, pour the mixture into a stirred solution of ice and sodium acetate.

-

Hydrolysis & Extraction: Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate. Neutralize with aqueous sodium hydroxide solution and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (5-formyl-1H-pyrrol-2-yl)methanol.

Protocol: Oxidation of this compound to Pyrrole-2-carboxaldehyde

-

Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add a solution of this compound (1.0 eq) in a suitable solvent such as pentane or dichloromethane.

-

Oxidation: Add activated manganese (IV) oxide (MnO₂, 5-10 eq) in portions to the rapidly stirred solution.

-

Reaction: Heat the suspension to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. Additional portions of MnO₂ may be required for complete conversion.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese oxides. Wash the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by distillation or column chromatography to afford pyrrole-2-carboxaldehyde.[15]

Protocol: Acid-Catalyzed Synthesis of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole

Adapted from a procedure using pyrrole and paraformaldehyde with a Lewis acid catalyst.[13]

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an excess of pyrrole, which acts as both reactant and solvent.

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as Indium(III) chloride (InCl₃, ~0.05 eq) or a protic acid like trifluoroacetic acid (TFA).

-

Reaction: Heat the mixture with stirring (e.g., to 70°C) for 1-2 hours, monitoring the formation of the dipyrromethane product by TLC or GC-MS.

-

Workup: Cool the reaction mixture and neutralize the acid catalyst by adding a base (e.g., a few pellets of NaOH or an aqueous solution of NaHCO₃).

-

Purification: Remove the excess pyrrole under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.[13]

References

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. adichemistry.com [adichemistry.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Mannich reaction of pyrrole [quimicaorganica.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. (1H-PYRROL-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

The Crimson Tide of Therapeutics: A Technical Guide to Discovering Novel Pyrrole-Containing Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2] From the deep red of prodigiosins to the complex architecture of lamellarins, nature has repeatedly utilized the pyrrole scaffold to create potent bioactive molecules.[2][3] This technical guide provides an in-depth exploration of the discovery of novel pyrrole-containing compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of new therapeutic agents.

Section 1: Prominent Classes of Bioactive Pyrrole-Containing Compounds

The structural diversity of pyrrole-containing compounds translates into a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4] This section highlights several key classes of these compounds that are currently at the forefront of drug discovery research.

Pyrrolopyrimidines: Kinase Inhibitors and Anticancer Agents

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds that have garnered significant attention for their potent inhibitory activity against various protein kinases, which are often dysregulated in cancer.[5][6][7]

Key Biological Activities:

-

Anticancer: Many pyrrolopyrimidine derivatives exhibit significant cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer.[5][6] Their mechanism of action often involves the inhibition of key kinases in cancer cell signaling pathways, such as Focal Adhesion Kinase (FAK), EGFR, Her2, VEGFR2, and CDK2.[6][7]

-

Apoptosis Induction: Certain novel pyrrolopyrimidine derivatives have been shown to induce apoptosis in cancer cells, often accompanied by cell cycle arrest.[6][8]

A selection of recently developed pyrrolopyrimidine derivatives and their reported anticancer activities are summarized in the table below.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 8f | HT-29 (Colon) | 4.55 | [5] |

| 8g | HT-29 (Colon) | 4.01 | [5] |

| 10a | HeLa (Cervical) | Moderate Activity | [5] |

| 10b | MCF-7 (Breast) | Moderate Activity | [5] |

| 5e | Various | 29-59 | [6] |

| 5h | Various | 29-59 | [6] |

| 5k | Various | 29-59 | [6] |

| 5l | Various | 29-59 | [6] |

| 25b | A549 (Lung) | 3.2 | [7] |

| 13i | RT-112 (Bladder) | Most Effective in Series | [8] |

Pyrrolomycins: Potent Antimicrobial Agents

Pyrrolomycins are a family of polyhalogenated pyrrole antibiotics originally isolated from Streptomyces species.[9][10] Both natural and synthetic pyrrolomycins have demonstrated a broad spectrum of biological activities, particularly against Gram-positive bacteria.[4][9]

Key Biological Activities:

-

Antibacterial: Pyrrolomycins are effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][11]

-

Anticancer: Recent studies have also highlighted the anticancer potential of novel synthetic nitro-pyrrolomycins against colon and breast cancer cell lines.[9][12]

The following table presents the antimicrobial and anticancer activities of some recently synthesized nitro-pyrrolomycin derivatives.

| Compound ID | Target | Activity (MBC or IC50 in µM) | Reference |

| Nitro-PM 5c | S. aureus | More active than PM-1 | [13] |

| Nitro-PM 5d | P. aeruginosa | Hit compound | [13] |

| Nitro-PMs | HCT116 (Colon) | Active | [9] |

| Nitro-PMs | MCF-7 (Breast) | Active | [9] |

Lamellarins: Marine-Derived Topoisomerase I Inhibitors

Lamellarins are a group of marine alkaloids characterized by a polycyclic aromatic structure.[3] Lamellarin D, a prominent member of this family, is a potent inhibitor of topoisomerase I and induces apoptosis in various cancer cell lines.[3]

Key Biological Activities:

-

Anticancer: Lamellarins exhibit potent cytotoxicity against a wide range of cancer cells, including leukemia and prostate cancer.[3][14]

-

Topoisomerase I Inhibition: Their primary mechanism of anticancer activity is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3]

-